Octadecane

Descripción

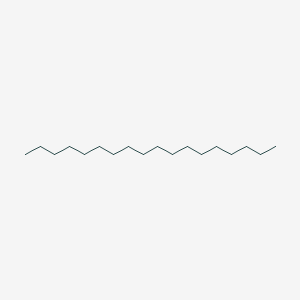

Octadecane is a straight-chain alkane carrying 18 carbon atoms. It has a role as a bacterial metabolite and a plant metabolite.

Octadecane has been reported in Camellia sinensis, Vanilla madagascariensis, and other organisms with data available.

RN given refers to parent cpd

Structure

3D Structure

Propiedades

IUPAC Name |

octadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJRJXONCZWCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38 | |

| Record name | N-OCTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | octadecane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Octadecane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047172 | |

| Record name | Octadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-octadecane is a colorless liquid. (NTP, 1992), Liquid; Other Solid, Clear liquid; [CAMEO] White, low melting solid; [MSDSonline], Solid | |

| Record name | N-OCTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

601 °F at 760 mmHg (NTP, 1992), Boiling point equals 601 °F, 316 °C, 316.00 to 317.00 °C. @ 760.00 mm Hg | |

| Record name | N-OCTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Octadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

212 °F (NTP, 1992), Flash point equals 212 °F, 166 °C (331 °F) - closed cup | |

| Record name | N-OCTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Octadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 6.00X10-3 mg/L at 25 °C, Insoluble in water, Slightly soluble in ethanol; soluble in ethyl ether, acetone, chloroform; ligroin, Soluble in alcohol, acetone, ether, petroleum, coal tar hydrocarbons, 6e-06 mg/mL at 25 °C | |

| Record name | n-Octadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.7768 at 82 °F (NTP, 1992) - Less dense than water; will float, 0.7768 g/cu cm at 28 °C | |

| Record name | N-OCTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Octadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

8.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | N-OCTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

3.41X10-4 mm Hg at 25 °C | |

| Record name | n-Octadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from alcohol, ether-methanol, Colorless liquid | |

CAS No. |

593-45-3 | |

| Record name | N-OCTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCTADECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N102P6HAIU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Octadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82.9 °F (NTP, 1992), [CAMEO] 82 °F, 28.17 °C, 28 °C | |

| Record name | N-OCTADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20810 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Octadecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Octadecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecane (B175841) (n-octadecane) is a straight-chain alkane with the chemical formula C₁₈H₃₈. As a long-chain saturated hydrocarbon, it is a white, waxy solid at room temperature.[1][2][3] Octadecane is of significant interest in various scientific and industrial fields due to its well-defined physical properties. It serves as a model compound for studying the behavior of long-chain alkanes, a calibration standard in analytical chemistry, and a key component in the formulation of phase-change materials (PCMs) for thermal energy storage.[4][5] Its chemical inertness and hydrophobicity also make it relevant in materials science, lubricant technology, and as a component in complex organic mixtures.[6] This guide provides a comprehensive overview of the core chemical and physical properties of octadecane, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts.

Chemical and Physical Properties of Octadecane

The properties of octadecane have been extensively studied and are summarized in the tables below for easy reference.

Table 1: General and Identification Properties

| Property | Value | Source(s) |

| IUPAC Name | octadecane | [7] |

| Molecular Formula | C₁₈H₃₈ | [7][8] |

| CAS Number | 593-45-3 | [9][7] |

| Molecular Weight | 254.49 g/mol | [7][8][10] |

| Appearance | White crystals or powder; waxy solid | [1][4][11] |

| Odor | Odorless or fuel-like | [1][7] |

Table 2: Thermophysical Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | 28 to 30 °C (301 to 303 K) | Ambient Pressure | [1][3] |

| Boiling Point | 317 °C (590 K) | 760 mmHg | [1][9] |

| Density | 0.777 g/mL | at 25 °C | [1][9][12] |

| Vapor Pressure | 1 mmHg | at 119 °C | [1][12] |

| 3.41 x 10⁻⁴ mmHg | at 25 °C | [7] | |

| Vapor Density | 8.8 (vs. air) | [12] | |

| Latent Heat of Fusion | ~244 J/g | [13][14] | |

| Kinematic Viscosity | 4.03 mm²/s | [15] |

Table 3: Solubility and Partitioning Properties

| Property | Value / Description | Source(s) |

| Water Solubility | Insoluble (<0.0001 g/L) | [4][10] |

| Solubility in Organic Solvents | Soluble in nonpolar solvents like hexane, benzene, toluene, ether, and chloroform. Slightly soluble in ethanol. | [4][9][7] |

| LogP (Octanol/Water Partition Coefficient) | 9.3 | [7][10] |

Table 4: Optical and Safety Properties

| Property | Value | Conditions | Source(s) |

| Refractive Index (n_D) | 1.4390 | at 20 °C | [1][7] |

| Flash Point | 165 - 166 °C (438 - 439 K) | Closed Cup | [1][12][16] |

| Autoignition Temperature | 235 °C (508 K) | [1][15] |

Experimental Protocols

Accurate determination of octadecane's physical properties is crucial for its application. Standardized methods are employed to ensure reproducibility and comparability of data. Below are detailed methodologies for key experiments.

Determination of Melting Point and Latent Heat of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for characterizing the thermal properties of PCMs like octadecane. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: Weigh 5 to 15 mg of 99%+ purity octadecane into an aluminum DSC pan. Hermetically seal the pan using a crimper to prevent mass loss during heating.[14]

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 cm³/min to prevent oxidation.[14]

-

Thermal History Erasure: To ensure a uniform crystalline structure, subject the sample to a heat/cool/heat cycle. For octadecane, a typical cycle would be heating from room temperature to 60°C, cooling to -20°C, and then reheating to 60°C, all at a controlled rate (e.g., 20°C/min).[14]

-

Data Acquisition: Perform a final heating scan at a controlled rate (e.g., 10°C/min) over the temperature range of interest (e.g., 0°C to 50°C). Record the heat flow versus temperature.

-

Data Analysis:

Determination of Boiling Point via Distillation (ASTM D86)

This method determines the boiling range characteristics of petroleum products by batch distillation.[9][12]

Methodology:

-

Apparatus Setup: Assemble the distillation apparatus, which consists of a distillation flask, a condenser, a temperature sensor, and a graduated receiving cylinder.

-

Sample Measurement: Place a 100 mL sample of octadecane into the distillation flask.

-

Distillation: Heat the flask at a controlled rate. Vapors are generated, pass through the condenser, and the condensate is collected in the receiving cylinder.[18]

-

Temperature Recording: Record the temperature at the initial boiling point (the moment the first drop of condensate falls from the condenser) and throughout the distillation process as the volume of condensate increases.[18]

-

Boiling Point Determination: The temperature at which the liquid actively boils under atmospheric pressure is recorded as the boiling point. The data can be presented as a distillation curve of temperature versus volume recovered.[9]

Determination of Density (ASTM D4052)

This standard test method uses a digital density meter based on the oscillating U-tube principle.[7][8]

Methodology:

-

Calibration: Calibrate the instrument with two reference standards of known density, typically dry air and high-purity water.

-

Sample Injection: Introduce a small volume (1-2 mL) of liquid octadecane (heated above its melting point) into the thermostatted glass U-tube of the density meter.[19]

-

Measurement: The instrument electronically excites the U-tube, causing it to oscillate. The oscillation period is precisely measured. This period is directly related to the mass, and therefore the density, of the liquid in the tube.[19]

-

Calculation: The instrument's software automatically calculates the density of the sample based on the oscillation period and the calibration data. The measurement is typically performed at a controlled temperature, such as 25°C.

Determination of Flash Point (ASTM D93)

The Pensky-Martens closed-cup test is used to determine the flash point of combustible liquids like octadecane.[1][4][16]

Methodology:

-

Sample Preparation: Fill the brass test cup of the apparatus with octadecane to the specified mark.

-

Heating and Stirring: Heat the sample at a slow, constant rate. A stirrer ensures temperature uniformity. For octadecane, Procedure A of the standard is applicable.[1][4]

-

Ignition Test: At regular temperature intervals, apply an ignition source (a small flame) into the vapor space above the liquid through an opening in the cup's lid.[16]

-

Flash Point Determination: The flash point is the lowest temperature, corrected to a barometric pressure of 101.3 kPa, at which the application of the ignition source causes the vapors above the sample to ignite briefly (flash).[2][16]

Visualizations

Logical Relationship Diagram

Caption: Logical classification and key properties of Octadecane.

Experimental Workflow: DSC Analysis

Caption: Workflow for determining thermal properties of Octadecane via DSC.

References

- 1. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 2. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]

- 3. store.astm.org [store.astm.org]

- 4. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 5. books.rsc.org [books.rsc.org]

- 6. ASTM D86 Method of Petroleum Distillation | Ayalytical [ayalytical.com]

- 7. store.astm.org [store.astm.org]

- 8. ASTM D4052 - eralytics [eralytics.com]

- 9. fluidlife.com [fluidlife.com]

- 10. Determination of evaporation rates and vapor pressures of very low volatility compounds: a study of the C4-C10 and C12 dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. filab.fr [filab.fr]

- 12. nazhco.com [nazhco.com]

- 13. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 14. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 16. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 17. m.youtube.com [m.youtube.com]

- 18. artinazma.net [artinazma.net]

- 19. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

An In-depth Technical Guide to the Thermophysical Properties of Octadecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecane (B175841) (C18H38) is a long-chain aliphatic hydrocarbon that serves as a valuable material in a multitude of scientific and industrial applications.[1][2] As a well-characterized phase change material (PCM), its distinct thermophysical properties are of paramount interest for applications in thermal energy storage, calibration of analytical instrumentation, and as a component in complex formulations, including those in the pharmaceutical industry.[3][4][5] This technical guide provides a comprehensive overview of the core thermophysical property data for octadecane, detailed experimental protocols for their determination, and visual workflows to aid in experimental design and comprehension.

Core Thermophysical Property Data

The thermophysical properties of octadecane have been extensively studied. The following tables summarize key quantitative data from various reputable sources, providing a comparative overview for researchers.

Table 1: General Properties of Octadecane

| Property | Value | Source(s) |

| Molecular Formula | C18H38 | [6][7] |

| Molecular Weight | 254.49 g/mol | [6][7] |

| Melting Point | 28-30 °C (301-303 K) | [1][6] |

| Boiling Point | 317 °C (590 K) | [1][7] |

| Purity | Typically ≥98% | [6] |

| Appearance | White crystals or powder | [6] |

Table 2: Temperature-Dependent Thermophysical Properties of Octadecane

| Property | Temperature (°C) | Value | Unit | Source(s) |

| Density (Liquid) | 25 | 0.777 | g/mL | [6][7] |

| 30 | 0.773 | g/mL | ||

| 50 | 0.760 | g/mL | ||

| 75 | 0.744 | g/mL | ||

| Viscosity (Liquid) | 30 | 4.10 | mPa·s | |

| 50 | 2.55 | mPa·s | ||

| 75 | 1.58 | mPa·s | ||

| Thermal Conductivity (Solid) | 20 | ~0.36 | W/(m·K) | [8] |

| Thermal Conductivity (Liquid) | 30 | ~0.15 | W/(m·K) | [8] |

| Specific Heat Capacity (Solid) | 25 | ~2.1 | kJ/(kg·K) | |

| Specific Heat Capacity (Liquid) | 30 | ~2.2 | kJ/(kg·K) | [9] |

| Latent Heat of Fusion | 28.2 | ~241 | kJ/kg | [10] |

Note: The values presented in Table 2 are approximate and can vary depending on the specific experimental conditions and purity of the octadecane sample. Temperature-dependent functions for these properties are available in the literature for more precise calculations.[3][4][5][11][12]

Experimental Protocols

Accurate determination of thermophysical properties is crucial for the successful application of octadecane. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry is a fundamental technique for determining the melting point and latent heat of fusion of phase change materials like octadecane.[13]

Objective: To determine the melting temperature and enthalpy of fusion of octadecane.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum pans and lids

-

Crimper for sealing pans

-

Microbalance (accurate to ±0.01 mg)

-

High-purity octadecane sample (≥98%)

-

Reference material (e.g., indium for calibration)

-

Inert purge gas (e.g., nitrogen or argon)

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material like indium.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of octadecane into an aluminum DSC pan using a microbalance.

-

Hermetically seal the pan using a crimper to prevent any loss of material during heating.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

DSC Analysis:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen at a flow rate of 50 mL/min) to provide an inert atmosphere.

-

Equilibrate the sample at a temperature below the expected melting point (e.g., 0 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature above the melting point (e.g., 50 °C).

-

Record the heat flow as a function of temperature.

-

Cool the sample back to the initial temperature at the same rate.

-

Perform a second heating and cooling cycle to ensure thermal history consistency.

-

-

Data Analysis:

-

From the DSC thermogram, determine the onset temperature of the melting peak, which corresponds to the melting point.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (latent heat).

-

Transient Hot-Wire Method for Thermal Conductivity Measurement

The transient hot-wire method is a precise and widely used technique for measuring the thermal conductivity of liquids.[3]

Objective: To determine the thermal conductivity of liquid octadecane at various temperatures.

Materials and Equipment:

-

Transient hot-wire apparatus

-

Platinum wire sensor

-

Sample cell

-

Constant temperature bath

-

Data acquisition system

Procedure:

-

System Preparation:

-

Clean the sample cell and the platinum wire sensor thoroughly.

-

Calibrate the resistance of the platinum wire as a function of temperature.

-

-

Sample Loading:

-

Melt the octadecane sample and pour it into the sample cell, ensuring the platinum wire is fully submerged.

-

Place the sample cell in a constant temperature bath and allow it to reach thermal equilibrium at the desired measurement temperature.

-

-

Measurement:

-

Apply a step-wise voltage to the platinum wire, causing it to heat up.

-

Record the change in resistance of the wire over a short period (typically 1-2 seconds) using a high-speed data acquisition system. The short duration minimizes the effects of natural convection.

-

-

Data Analysis:

-

The temperature increase of the wire is proportional to the change in its resistance.

-

Plot the temperature increase versus the natural logarithm of time.

-

The thermal conductivity of the liquid octadecane is inversely proportional to the slope of this line.

-

Density Measurement using a Vibrating Tube Densimeter

Objective: To determine the density of liquid octadecane as a function of temperature.

Materials and Equipment:

-

Vibrating tube densimeter

-

Constant temperature bath

-

Syringe for sample injection

-

High-purity octadecane sample (≥98%)

Procedure:

-

Calibration: Calibrate the densimeter with two fluids of known density (e.g., dry air and deionized water) at the desired measurement temperatures.

-

Sample Preparation: Melt the octadecane sample to ensure it is in a liquid state.

-

Measurement:

-

Inject the molten octadecane into the vibrating U-tube of the densimeter using a syringe, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium with the constant temperature bath.

-

Measure the oscillation period of the U-tube.

-

-

Data Analysis: The density of the sample is calculated from the oscillation period and the calibration constants of the instrument.

-

Temperature Dependence: Repeat the measurement at various temperatures to determine the density-temperature relationship.

Viscosity Measurement using a Rotational Viscometer

Objective: To determine the dynamic viscosity of liquid octadecane as a function of temperature.

Materials and Equipment:

-

Rotational viscometer with appropriate spindle

-

Jacketed sample container connected to a constant temperature bath

-

High-purity octadecane sample (≥98%)

Procedure:

-

Instrument Setup:

-

Select an appropriate spindle and rotational speed for the expected viscosity range of liquid octadecane.

-

Calibrate the viscometer using a standard viscosity fluid.

-

-

Sample Preparation:

-

Melt the octadecane and pour the required volume into the jacketed sample container.

-

Allow the sample to reach the desired temperature by circulating fluid from the constant temperature bath through the jacket.

-

-

Measurement:

-

Immerse the spindle into the liquid octadecane to the specified depth.

-

Rotate the spindle at a constant speed and allow the reading to stabilize.

-

Record the torque required to rotate the spindle.

-

-

Data Analysis: The dynamic viscosity is calculated from the measured torque, the rotational speed, and the geometry of the spindle.

-

Temperature Dependence: Repeat the measurements at different temperatures to establish the viscosity-temperature profile.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the determination of key thermophysical properties of octadecane.

Caption: Workflow for DSC Analysis of Octadecane.

Caption: Workflow for Transient Hot-Wire Measurement.

References

- 1. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Transient hot wire method - Wikipedia [en.wikipedia.org]

- 4. Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 5. Review of Thermophysical Property Data of Octadecane for Phase-Change Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fsr.ecm.uwa.edu.au [fsr.ecm.uwa.edu.au]

- 7. mdpi.com [mdpi.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. gazi.edu.tr [gazi.edu.tr]

- 10. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 11. experts.illinois.edu [experts.illinois.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

N-octadecane solubility in organic solvents

An In-depth Technical Guide to the Solubility of N-Octadecane in Organic Solvents

Introduction

N-octadecane (C18H38) is a straight-chain saturated hydrocarbon belonging to the alkane series.[1] It is a white, waxy solid at room temperature with a melting point of approximately 28°C.[1][2] As a nonpolar molecule, its solubility is governed by the principle of "like dissolves like," indicating a higher affinity for nonpolar organic solvents.[1][3][4] Understanding the solubility of n-octadecane is critical for its application in various fields, including its use as a solvent, lubricant, anti-corrosion agent, and as a phase change material (PCM) for thermal energy storage.[1][2] This guide provides a comprehensive overview of the solubility of n-octadecane in various organic solvents, details the experimental protocols for its determination, and presents visual workflows to illustrate these processes.

General Solubility Characteristics

The solubility of n-octadecane is fundamentally dictated by its nonpolar nature.[1] Consequently, it exhibits high solubility in nonpolar organic solvents and poor solubility in polar solvents like water.[1]

High Solubility:

Slight to Moderate Solubility:

Insoluble:

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for n-octadecane in ethanol (B145695) at various temperatures.

| Temperature (°C) | Solubility (wt %) |

| 10 | ~2 |

| 30 | ~20 |

| 60 | ~80 |

Data extracted from the phase diagram for n-octadecane in ethanol.[7]

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of n-octadecane in organic solvents. The choice of method often depends on the expected solubility range and the required precision.

Visual Observation Method

This method is suitable for determining the dissolution temperature of a mixture with a known composition.

Protocol:

-

A mixture of n-octadecane and the solvent of a known composition is prepared in a sealed vial containing a magnetic stirrer.

-

The vial is submerged in a temperature-controlled bath.

-

The temperature of the bath is slowly decreased until precipitation of n-octadecane is observed.

-

The temperature is then slowly increased, and the temperature at which the dissolution is complete is recorded.

-

The dissolution and precipitation temperatures should ideally be within a narrow range (e.g., 0.1 K).[7]

Radiolabeled Tracer Method

This technique is highly sensitive and practical for measuring low solubilities.

Protocol:

-

¹⁴C-radiolabeled n-octadecane is used as a tracer.

-

For higher concentration experiments, the labeled n-octadecane is diluted with its non-labeled counterpart.

-

A saturated solution of the n-octadecane mixture in the solvent is prepared.

-

Aliquots are carefully taken from the solution, avoiding the formation of colloidal solutions and contamination from suspended particles.

-

The amount of ¹⁴C-labeled n-octadecane in the aliquots is quantified using a liquid scintillation counter.

-

The lowest reproducible measurements are considered the valid solubilities.[7]

Shake-Flask Method with Gas Chromatography Analysis

This is a common and reliable method for determining equilibrium solubility.

Protocol:

-

An excess amount of n-octadecane is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated in a constant temperature bath for an extended period (e.g., 12-24 hours) to ensure equilibrium is reached.[8][9]

-

The flask is then left undisturbed to allow for the separation of the undissolved solute.[8]

-

An aliquot of the supernatant is carefully removed and filtered (e.g., through a 0.45 µm filter) to remove any suspended particles.[8]

-

The filtrate is then extracted with a suitable solvent (e.g., hexane) containing an internal standard.[8]

-

The concentration of n-octadecane in the extract is determined using a gas chromatograph equipped with a flame ionization detector (FID).[8]

Visualizations

Logical Relationship of N-Octadecane Solubility

Caption: "Like Dissolves Like" Principle for N-Octadecane.

Experimental Workflow for Solubility Determination

Caption: General Experimental Workflow for Solubility Measurement.

Detailed Shake-Flask with GC Analysis Workflow

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Octadecane | 593-45-3 [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. All about Solubility of Alkanes [unacademy.com]

- 5. chembk.com [chembk.com]

- 6. Octadecane | C18H38 | CID 11635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 9. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Crystal Structure and Phase Transitions of Octadecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecane (B175841) (C18H38) is a long-chain n-alkane that serves as a fundamental model system for understanding the crystallization behavior and phase transitions of more complex organic molecules, including active pharmaceutical ingredients (APIs) and lipids used in drug delivery systems. Its relatively simple, well-defined structure exhibits complex polymorphic behavior, including the formation of a stable triclinic crystalline phase and a transient or metastable rotator phase. A thorough understanding of the crystallographic and thermodynamic properties of octadecane is crucial for controlling crystallization processes, ensuring the stability of pharmaceutical formulations, and developing advanced materials for thermal energy storage. This technical guide provides a comprehensive overview of the crystal structure, phase transitions, and experimental characterization of octadecane.

Crystal Structure of Octadecane

Under standard conditions, n-octadecane crystallizes in a triclinic system, which is characterized by the lowest symmetry among crystal lattices.[1] The molecular chains adopt a planar zigzag conformation.

Crystallographic Data

The lattice parameters for the stable triclinic phase of octadecane have been determined through X-ray diffraction studies. While slight variations exist in the literature, the following table summarizes representative crystallographic data.

| Parameter | Value | Reference |

| Crystal System | Triclinic | |

| Space Group | P-1 | |

| a | ~4.361 Å | [2] |

| b | ~4.893 Å | [2] |

| c | ~25.04 Å | [2] |

| α | ~83.01° | [2] |

| β | ~67.06° | [2] |

| γ | ~111.40° | [2] |

| Molecules per unit cell (Z) | 1 | [2] |

Phase Transitions of Octadecane

Octadecane undergoes several phase transitions upon heating and cooling, most notably the transition from a crystalline solid to an isotropic liquid. Of particular interest to researchers is the presence of a rotator phase, which is an intermediate state of order between the fully ordered crystal and the disordered liquid.

Crystalline to Liquid Transition

The primary phase transition is the melting from the stable triclinic crystal to the liquid state. The melting point and enthalpy of fusion are key thermodynamic parameters for this transition.

The Rotator Phase (R_I)

Between the crystalline and liquid states, particularly under specific conditions such as confinement, octadecane can form a metastable rotator phase (R_I).[3][4] In this phase, the long-chain molecules exhibit long-range positional order, forming a layered structure, but lack long-range rotational order about their long axes.[4][5] For bulk octadecane, this rotator phase is often a transient state that is difficult to detect.[3][6] However, in confined geometries like microcapsules, the rotator phase can become metastable and more readily observable.[3][4][6] The transition sequence upon cooling is typically from the isotropic liquid to the rotator phase, and then to the stable triclinic phase.[4][7]

Thermodynamic Data for Phase Transitions

The following table summarizes the key thermodynamic data for the phase transitions of octadecane. It is important to note that values can vary depending on the purity of the sample and the experimental conditions.

| Parameter | Value | Reference |

| Melting Point (T_m) | 28-30 °C (301-303 K) | [8] |

| Enthalpy of Fusion (ΔH_fus) | ~61.379 kJ/mol | [9] |

| Rotator Phase Transition Temperature (Cooling) | ~21.2 °C (for microencapsulated) | [10] |

Experimental Protocols

The characterization of octadecane's crystal structure and phase transitions relies on several key analytical techniques. Detailed experimental protocols are essential for obtaining accurate and reproducible data.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining transition temperatures and enthalpies.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity octadecane into an aluminum DSC pan.[11]

-

For solid samples, ensure good thermal contact with the bottom of the pan by using a flat piece of the material or by gently compacting powders.[11][12]

-

Hermetically seal the pan to prevent any loss of volatile material, even though octadecane has a low vapor pressure at its melting point.[11]

-

Prepare an identical empty, sealed pan to be used as a reference.[11]

-

-

Experimental Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) across the temperature range of interest.[13]

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the sample at a temperature well below the melting point (e.g., 0 °C).

-

Heat the sample at a controlled rate, typically between 0.5 °C/min and 10 °C/min. Slower heating rates (e.g., 0.5 °C/min) can provide better resolution for closely spaced thermal events.[14]

-

After melting, hold the sample at a temperature above the melting point (e.g., 40 °C) to ensure complete melting.

-

Cool the sample at a controlled rate, similar to the heating rate, to observe crystallization and any intermediate phase transitions.

-

Perform multiple heating and cooling cycles to check for reproducibility and thermal stability.[13]

-

-

Data Analysis:

-

Determine the melting temperature from the onset of the endothermic melting peak on the heating curve.

-

Calculate the enthalpy of fusion by integrating the area of the melting peak.

-

Analyze the cooling curve for exothermic crystallization peaks and any additional peaks that may indicate the formation of the rotator phase.

-

X-Ray Diffraction (XRD)

XRD is used to identify the crystal structure and determine the lattice parameters.

-

Sample Preparation:

-

For powder XRD, grind the crystalline octadecane to a fine, homogeneous powder.

-

Mount the powder on a low-background sample holder.

-

For single-crystal XRD, a suitable single crystal of at least 0.1 mm in all dimensions is required.[15]

-

-

Experimental Procedure:

-

Use a diffractometer with a monochromatic X-ray source (commonly Cu Kα radiation).

-

For powder XRD, scan a range of 2θ angles (e.g., 5° to 70°) to collect the diffraction pattern.

-

For temperature-dependent studies, use a non-ambient stage to control the sample temperature during data collection. This is crucial for observing the rotator phase.

-

-

Data Analysis:

-

Index the diffraction peaks in the obtained pattern.

-

For a known crystal structure, compare the experimental pattern with a database or a calculated pattern to confirm the phase.

-

For an unknown structure, the peak positions can be used to determine the unit cell parameters. The initial indexing for a new structure often starts with the assumption of a triclinic system, which is then refined.[16]

-

Software packages are used for Rietveld refinement to obtain precise lattice parameters.

-

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing changes in the vibrational modes of the octadecane molecules during phase transitions.

-

Sample Preparation:

-

Prepare a thin film of octadecane on an infrared-transparent window (e.g., KBr).

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the sample directly onto the ATR crystal.[17]

-

-

Experimental Procedure:

-

Use an FTIR spectrometer equipped with a temperature-controlled stage.

-

Record spectra at different temperatures, allowing the sample to equilibrate at each temperature before measurement.

-

Collect spectra over the mid-infrared range (typically 4000 to 400 cm⁻¹).

-

-

Data Analysis:

-

Monitor changes in the position, shape, and intensity of specific vibrational bands as a function of temperature.

-

Key vibrational modes for n-alkanes include C-H stretching (~2850-2960 cm⁻¹), CH₂ scissoring (~1465-1470 cm⁻¹), and CH₂ rocking (~720-730 cm⁻¹).

-

The transition from the ordered triclinic phase to the rotationally disordered rotator phase is often accompanied by the splitting of the CH₂ scissoring and rocking bands into single, broader peaks, indicating increased conformational and rotational freedom.

-

Visualizing Phase Transitions and Workflows

Octadecane Phase Transition Pathway

The following diagram illustrates the phase transitions of octadecane upon cooling, highlighting the role of the metastable rotator phase.

Caption: Phase transitions of octadecane upon cooling.

Experimental Workflow for Characterization

This diagram outlines the logical workflow for the experimental characterization of octadecane's thermal and structural properties.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. mt.com [mt.com]

- 8. Octadecane - Wikipedia [en.wikipedia.org]

- 9. Octadecane [webbook.nist.gov]

- 10. Review of Thermophysical Property Data of Octadecane for Phase-Change Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. edinburghanalytical.com [edinburghanalytical.com]

An In-depth Technical Guide to the Melting Point of n-Octadecane

This guide provides a comprehensive overview of the melting point of n-octadecane, a long-chain saturated hydrocarbon. The document is intended for researchers, scientists, and professionals in drug development and materials science who require precise data on the thermal properties of this compound.

Introduction to n-Octadecane

n-Octadecane (C₁₈H₃₈) is a straight-chain alkane that is solid at room temperature.[1][2] It is a colorless, wax-like substance used in a variety of applications, including as a solvent, in organic synthesis, and as a phase-change material (PCM) for thermal energy storage.[1][3] Accurate determination of its melting point is crucial for these applications, as it defines the temperature at which the material transitions from a solid to a liquid state, absorbing a significant amount of latent heat in the process.

Melting Point of n-Octadecane: A Quantitative Summary

The melting point of n-octadecane has been reported in numerous studies. The values typically fall within a narrow range, with minor variations often attributable to the purity of the sample and the experimental method used for determination.[4] A summary of reported melting points from various sources is presented in the table below.

| Melting Point (°C) | Melting Point (°F) | Source |

| 28.2 | 82.76 | CAS Common Chemistry[5] |

| 28 | 82.4 | ChemBK[6] |

| 28.3 (82.9 °F) | 82.9 | PubChem (NTP, 1992)[3][7] |

| 28 to 30 | 82 to 86 | EZGC Method Translator, Wikipedia, National Analytical Corporation[2][8] |

| 27 | 80.6 | ResearchGate (DSC measured)[9] |

| 26-29 | 78.8-84.2 | Sigma-Aldrich[10] |

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique to determine the melting point and heat of fusion of a material.[11] The method is based on measuring the difference in heat flow between a sample and a reference as a function of temperature. The protocol outlined below is a generalized procedure based on industry standards such as ASTM D3418 and ISO 11357.[3][5][8]

3.1. Principle

A sample of n-octadecane and an inert reference (typically an empty aluminum pan) are heated at a constant rate in a controlled atmosphere. When the n-octadecane reaches its melting point, it absorbs additional energy (latent heat of fusion) to transition from solid to liquid. This results in a difference in heat flow between the sample and the reference, which is detected by the DSC instrument and recorded as a peak on a thermogram. The melting point is determined from this peak.

3.2. Apparatus

-

Differential Scanning Calorimeter (DSC) instrument

-

Sample pans (aluminum or other suitable material)

-

Crimper for sealing the pans

-

Analytical balance (accurate to ±0.1 mg)

-

Purge gas (e.g., nitrogen, argon) of high purity

3.3. Calibration

The DSC instrument must be calibrated for temperature and enthalpy using certified reference materials with known melting points and heats of fusion (e.g., indium, tin). The calibration should be performed under the same experimental conditions to be used for the n-octadecane sample.

3.4. Sample Preparation

-

Weigh a sample of 5-10 mg of high-purity n-octadecane directly into a sample pan using an analytical balance.

-

Seal the pan hermetically using a crimper. This prevents any loss of mass due to sublimation.

-

Prepare an empty, sealed pan to be used as a reference.

3.5. Measurement Procedure

-

Place the prepared sample pan in the sample holder of the DSC cell and the empty reference pan in the reference holder.

-

Close the DSC cell and start the purge gas flow (typically 20-50 mL/min) to provide an inert atmosphere.

-

Equilibrate the cell at a starting temperature well below the expected melting point of n-octadecane (e.g., 0°C).

-

Initiate a heating program at a constant rate, typically 10°C/min, up to a temperature well above the melting point (e.g., 50°C).

-

Record the heat flow as a function of temperature.

-

After the first heating scan is complete, cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

Perform a second heating scan under the same conditions as the first. The second scan is often used for analysis to ensure a consistent thermal history of the sample.

3.6. Data Analysis

-

The resulting thermogram will show an endothermic peak corresponding to the melting of n-octadecane.

-

The melting point can be determined in several ways from the peak:

-

Onset Temperature (T_onset): The extrapolated temperature at which the melting process begins. This is the most commonly reported value for the melting point of pure crystalline substances.

-

Peak Temperature (T_peak): The temperature at the maximum point of the endothermic peak.

-

-

The area under the peak is integrated to determine the heat of fusion (ΔH_fus).

Visualization of Experimental Workflow

The following diagrams illustrate the key logical and procedural steps in determining the melting point of n-octadecane.

References

- 1. testinglab.com [testinglab.com]

- 2. scielo.br [scielo.br]

- 3. ace-laboratories.com [ace-laboratories.com]

- 4. DSC - Differential Scanning Calorimetry [materials.co.uk]

- 5. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 6. store.astm.org [store.astm.org]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apmtesting.com [apmtesting.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. m.youtube.com [m.youtube.com]

Unveiling the Solid-Liquid Phase Equilibria of Octadecane Mixtures: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Resource for Scientists and Drug Development Professionals on the Phase Behavior of Octadecane-Based Systems

This in-depth technical guide provides a thorough examination of the phase behavior of octadecane (B175841) mixtures, a critical area of study for researchers, scientists, and professionals in drug development. This document offers a centralized resource of quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding and application of these systems.

Core Data on Binary Octadecane Mixtures

The solid-liquid phase equilibria of binary mixtures containing n-octadecane are pivotal for applications ranging from thermal energy storage to advanced drug delivery systems. These mixtures often exhibit eutectic behavior, characterized by a distinct melting point that is lower than that of the individual components. The following tables summarize key quantitative data for various binary systems of octadecane.

| Mixture Component | Eutectic Temperature (K) | Eutectic Composition (mole fraction of Octadecane) | Latent Heat of Melting of Eutectic (J/g) |

| Myristic Acid | 299.65 | 0.897 | 236 |

| Palmitic Acid | 300.35 | 0.950 | 238 |

| Capric Acid | 295.15 | 0.412 | 201 |

| Lauric Acid | 298.25 | 0.704 | 229 |

| Lauryl Alcohol | 292 | 0.257 | 245 |

| Mixture Component | Content of Second Component (wt%) | Phase Transition Temperature (°C) | Latent Heat of Phase Transition (J/g) |

| n-Eicosane | 20 (n-Octadecane) | 31.1 | 201.9 |

| n-Eicosane | 50 (n-Octadecane) | 34.9 | 197.1 |

| n-Eicosane | 70 (n-Octadecane) | 29.2 | 194.9 |

| n-Eicosane | 90 (n-Octadecane) | 26.5 | 218.1 |

| n-Heptadecane | 20 | 26.1 | 234.7 |

Experimental Protocols: A Methodological Deep Dive

Accurate characterization of the phase behavior of octadecane mixtures relies on precise experimental techniques. This section provides detailed methodologies for the key experiments cited in the study of these systems.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the primary technique for determining the thermal properties of octadecane mixtures, including phase transition temperatures and latent heats of fusion.

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature.

Apparatus: A heat-flux DSC instrument, analytical balance, aluminum DSC pans, and a crimper.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the octadecane mixture into an aluminum DSC pan using an analytical balance.

-

Hermetically seal the pan using a crimper to prevent any loss of material during heating.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Turn on the cooling unit and the DSC instrument to allow the system to stabilize.

-

Purge the DSC cell with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a reproducible and inert atmosphere.

-

-

Measurement:

-

Place the sample pan and the reference pan into the DSC cell.

-

Program the thermal cycle. A typical procedure for analyzing the phase behavior of an unknown mixture involves a heat-cool-heat cycle to erase the sample's prior thermal history:

-

First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 0°C) to a temperature well above the expected melting point (e.g., 100°C) at a controlled rate (e.g., 10°C/min). This scan reveals the melting behavior of the as-prepared mixture.

-

Cooling Scan: Cool the sample from the upper temperature limit back to the starting temperature at a controlled rate (e.g., 10°C/min). This scan provides information on the crystallization behavior.

-

Second Heating Scan: Heat the sample again under the same conditions as the first scan. This scan reveals the thermal behavior of the material with a controlled thermal history and is typically used for data analysis.

-

-

-

Data Analysis:

-

The DSC thermogram plots heat flow versus temperature.

-

The onset temperature of an endothermic peak is typically taken as the melting temperature.

-

The area under the melting peak is integrated to determine the enthalpy of fusion (latent heat).

-

For eutectic systems, the eutectic temperature will appear as a sharp, invariant peak, while the melting of the excess component will occur over a temperature range.

-

X-Ray Diffraction (XRD)

X-ray Diffraction is employed to identify the crystalline phases present in the solid state of the octadecane mixtures and to investigate the crystal structure.

Objective: To determine the crystallographic structure of the solid phases in an octadecane mixture at different temperatures.

Apparatus: An X-ray diffractometer with a temperature-controlled stage, sample holder.

Procedure:

-

Sample Preparation:

-

A small amount of the solid octadecane mixture is placed onto the sample holder of the XRD instrument.

-

The surface of the sample should be flat and level with the holder.

-

-

Instrument Setup:

-

The temperature of the stage is set to the desired value below the melting point of the mixture to analyze the solid-state structure.

-

The X-ray source is activated, and the detector is set to scan over a specific range of 2θ angles (e.g., 5° to 40°).

-

-

Measurement:

-

The sample is irradiated with X-rays, and the diffracted X-rays are recorded by the detector.

-

The instrument software generates a diffractogram, which is a plot of diffraction intensity versus the 2θ angle.

-

To study phase changes, XRD patterns can be collected at various temperatures as the sample is heated or cooled.

-

-

Data Analysis:

-

The positions and intensities of the diffraction peaks in the pattern are characteristic of the crystal structure of the phases present.

-

The obtained diffraction patterns are compared with standard diffraction databases (e.g., the Powder Diffraction File from the ICDD) to identify the crystalline phases.

-

Changes in the diffraction pattern with temperature can be used to identify solid-solid phase transitions and the disappearance of peaks indicates melting.

-

Polarized Light Microscopy (PLM)

Polarized Light Microscopy is a valuable tool for visually observing the crystal morphology and phase transitions of octadecane mixtures.

Objective: To visualize the microstructure, crystal growth, and melting behavior of octadecane mixtures.

Apparatus: A polarized light microscope equipped with a heating/cooling stage, glass microscope slides, and coverslips.

Procedure:

-

Sample Preparation:

-

A small amount of the octadecane mixture is placed on a glass microscope slide.

-

The slide is gently heated on a hot plate to melt the sample.

-

A coverslip is placed over the molten sample to create a thin film.

-

The slide is then placed on the heating/cooling stage of the microscope.

-

-

Observation:

-

The sample is observed between crossed polarizers. Anisotropic crystalline materials will appear bright against a dark background, while the isotropic liquid phase will appear dark.

-

The sample is cooled at a controlled rate to observe the crystallization process. The morphology of the growing crystals (e.g., spherulites, needles) can be recorded.

-

After crystallization, the sample is heated at a controlled rate to observe the melting process. The temperature at which melting begins and is completed can be noted.

-

-

Image and Data Acquisition:

-

Images and videos of the phase transitions can be captured using a camera attached to the microscope.

-

The temperatures of observed events are recorded from the heating/cooling stage controller.

-

Visualizing Workflows and Relationships

To further clarify the experimental and conceptual frameworks, the following diagrams have been generated using the DOT language.

The Ubiquitous Presence of Octadecane: A Technical Guide to its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain alkanes are fundamental components of the natural world, serving as crucial structural and signaling molecules in a vast array of organisms. Among these, octadecane (B175841) (C18H38), a saturated hydrocarbon, is of significant interest due to its widespread distribution and diverse biological roles. This technical guide provides an in-depth exploration of the natural occurrence of octadecane, its biosynthesis, and its function as a semiochemical. It is designed to be a comprehensive resource, offering detailed experimental protocols for its analysis and presenting quantitative data in a clear, comparative format.

Natural Occurrence of Octadecane

Octadecane is found across different biological kingdoms, from microorganisms to plants and animals. It is a common constituent of epicuticular waxes in plants and cuticular hydrocarbons in insects, where it plays a vital role in preventing desiccation and mediating chemical communication.